Perhexiline, (R)-

Enantioselective pharmacokinetics CYP2D6 phenotype Drug metabolism

(R)-Perhexiline, the (+)-enantiomer of the chiral anti-anginal drug perhexiline, is a mitochondrial carnitine palmitoyltransferase-1 (CPT-1) inhibitor that shifts myocardial metabolism from fatty acid oxidation to glucose utilization. Unlike the racemic mixture, which carries a risk of both hepatic and neurological adverse events, the isolated (R)-enantiomer shows distinct pharmacokinetic (PK) and tissue disposition profiles that make it a valuable tool for studying enantioselective pharmacology, CYP2D6-mediated toxicity, and the structure–activity relationships of CPT-1 inhibitors.

Molecular Formula C19H35N
Molecular Weight 277.5 g/mol
CAS No. 1326703-85-8
Cat. No. B12721681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePerhexiline, (R)-
CAS1326703-85-8
Molecular FormulaC19H35N
Molecular Weight277.5 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(CC2CCCCN2)C3CCCCC3
InChIInChI=1S/C19H35N/c1-3-9-16(10-4-1)19(17-11-5-2-6-12-17)15-18-13-7-8-14-20-18/h16-20H,1-15H2/t18-/m1/s1
InChIKeyCYXKNKQEMFBLER-GOSISDBHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Perhexiline (CAS 1326703-85-8): Enantiomer-Specific Pharmacological Tool for Metabolic and Toxicological Research


(R)-Perhexiline, the (+)-enantiomer of the chiral anti-anginal drug perhexiline, is a mitochondrial carnitine palmitoyltransferase-1 (CPT-1) inhibitor that shifts myocardial metabolism from fatty acid oxidation to glucose utilization [2]. Unlike the racemic mixture, which carries a risk of both hepatic and neurological adverse events, the isolated (R)-enantiomer shows distinct pharmacokinetic (PK) and tissue disposition profiles that make it a valuable tool for studying enantioselective pharmacology, CYP2D6-mediated toxicity, and the structure–activity relationships of CPT-1 inhibitors [1].

Why Racemic Perhexiline or the (S)-Enantiomer Cannot Replace (R)-Perhexiline in Quantitative Pharmacology


Perhexiline is marketed as a racemic 50:50 mixture, but the two enantiomers display substantially different pharmacokinetics and tissue accumulation [1]. The (–)-(S)-enantiomer is cleared 1.3- to 2.3-fold faster than the (+)-(R)-form depending on CYP2D6 phenotype, and the two enantiomers distribute unequally into liver and heart [2][3]. Critically, the (R)-enantiomer is primarily associated with steatotic changes in the liver, whereas racemic perhexiline impairs peripheral neural function—a toxicity not observed with the isolated (S)-enantiomer [4]. These enantioselective differences mean that experiments using the racemate conflate two distinct chemical entities, confounding dose–response relationships, toxicity readouts, and target-engagement studies. Researchers cannot simply substitute rac-perhexiline or the (S)-enantiomer for the (R)-enantiomer without losing pharmacological resolution.

Quantitative Differentiation of (R)-Perhexiline from Its (S)-Enantiomer and Racemate: Head-to-Head Data


Slower Oral Clearance of (R)-Perhexiline Across CYP2D6 Phenotypes

In CYP2D6 extensive/intermediate metabolizers, the apparent oral clearance (CL/F) of (+)-(R)-perhexiline is significantly lower than that of (–)-(S)-perhexiline. At a 100 mg/day dose of rac-perhexiline maleate, median CL/F values were 352.5 L/day for the (R)-enantiomer versus 440.6 L/day for the (S)-enantiomer (P < 0.01) [1]. In poor metabolizers, the difference is even more pronounced: median CL/F of 10.6 L/day for (R)- vs 24.2 L/day for (S)-perhexiline (P < 0.05) [1].

Enantioselective pharmacokinetics CYP2D6 phenotype Drug metabolism

Greater Hepatic and Cardiac Uptake of (R)-Perhexiline After Single-Enantiomer Administration

When pure enantiomers were administered to Dark Agouti rats (200 mg/kg/day orally, 8 weeks), net uptake of (+)-(R)-perhexiline into liver and heart was 2.5‑ to 4.5‑fold greater than that of (–)-(S)-perhexiline (P < 0.05) [1]. This differential uptake was not observed when the racemate was given, indicating a pharmacokinetic interaction between the enantiomers that masks tissue-specific accumulation.

Tissue distribution Hepatotoxicity Enantioselective uptake

Differential Impact on Hepatic Lipid and Glycogen Content

Livers of rats administered (R)-perhexiline exhibited significantly higher lipid content (P < 0.01) and lower glycogen content (P < 0.05) compared to those receiving (S)-perhexiline [1]. No such differential was seen with the racemate, reinforcing that the (R)-enantiomer drives the steatotic hazard of perhexiline therapy.

Hepatic steatosis Glycogen metabolism Mitochondrial fatty acid oxidation

Absence of Peripheral Neurotoxicity with (-)-Perhexiline, but Present in Racemate

Animals administered racemic perhexiline exhibited a significant reduction in peripheral neural function (von Frey assessment, P < 0.05) relative to controls or animals given (–)-(S)-perhexiline alone [1]. While the study did not directly compare (R)-perhexiline monotherapy to the racemate on neural endpoints, the data implies that the neurotoxic component of the racemate may reside in the (R)-enantiomer or require an enantiomeric interaction.

Peripheral neuropathy Neurotoxicity Enantioselective toxicology

Weaker Cytotoxicity of (R)-Perhexiline Compared to (S)-Perhexiline in HCT116 Colorectal Cancer Cells

In HCT116 colorectal cancer monolayers, (+)-(R)-perhexiline showed a modestly but significantly higher IC50 (8 µM) versus (–)-(S)-perhexiline (4.5 µM), while the racemate gave an intermediate value (6.7 µM) [1]. In HT29 and SW620 cells, IC50 values were approximately 4 µM for all forms, indicating that the potency difference is cell-line specific.

Cancer cell viability Drug repurposing Enantiomer potency

Divergent Pharmacodynamic Profiles: Calcium Antagonism Localizes to the (S)-Enantiomer

Multivariate analysis of patient data revealed that (–)-(S)-perhexiline plasma concentration was inversely correlated with on-treatment heart rate, whereas no such correlation was observed for the (+)-(R)-enantiomer [1]. This finding supports the hypothesis that the weak calcium antagonist activity of perhexiline is predominantly attributable to the (S)-enantiomer, leaving the (R)-enantiomer as a relatively pure metabolic modulator (CPT-1 inhibitor) without this off-target effect.

Calcium channel antagonist Heart rate Pharmacodynamics

Optimal Use Cases for (R)-Perhexiline (CAS 1326703-85-8) in Drug Discovery and Preclinical Research


CYP2D6-Dependent Drug–Drug Interaction and Hepatotoxicity Studies

Because (R)-perhexiline is cleared slowly and accumulates extensively in the liver, it serves as an ideal probe substrate and perpetrator in CYP2D6 drug–drug interaction (DDI) studies in vitro and in vivo. The 2.3-fold lower clearance in poor metabolizers [1] combined with the 2.5‑ to 4.5‑fold higher hepatic uptake relative to the (S)-enantiomer [2] provide a wide dynamic range for detecting CYP2D6-mediated pharmacokinetic changes and for evaluating hepatotoxic endpoints linked to CPT-1 over-inhibition.

Isolation of CPT-1-Mediated Metabolic Effects Without Calcium Channel Antagonism

The absence of a significant calcium antagonist effect for the (R)-enantiomer, as indicated by its lack of correlation with heart rate changes in clinical data [5], makes (R)-perhexiline the preferred enantiomer for experiments designed to attribute metabolic outcomes exclusively to CPT-1 inhibition. This avoids the confounding vasodilatory and negative chronotropic effects seen with the racemate or the (S)-enantiomer.

Tissue-Specific Steatosis and Glycogen Depletion Models

The significant increases in hepatic lipid (P < 0.01) and decreases in glycogen (P < 0.05) observed with (R)-perhexiline monotherapy in rodents [3] support its use as a chemical tool to rapidly induce reversible hepatic steatosis and glycogen depletion. This model can be employed to study the progression of fatty liver disease and to screen compounds that mitigate CPT-1 inhibitor-induced steatosis.

Structure–Activity Relationship Studies for Enantioselective Anticancer Activity

The cell-line-dependent potency difference between (R)- and (S)-perhexiline—e.g., a 1.8-fold higher IC50 for (R)-perhexiline in HCT116 cells versus equipotency in HT29 and SW620 cells [4]—makes (R)-perhexiline a valuable stereochemical control in structure–activity relationship (SAR) programs aiming to decouple the anticancer and metabolic effects of perhexiline analogues.

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